![molecular formula C14H19FN2O3S B4512995 N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4512995.png)
N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, derivatives of piperidine carboxamides, similar to our compound of interest, are synthesized through methods that may involve solid phase synthesis techniques or reductive alkylation processes, offering insights into potential synthesis pathways for "N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" (Luo & Huang, 2004); (Leea et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" can be determined using techniques such as single-crystal X-ray diffraction. Such analyses reveal the conformation of the molecules and the orientation of their aromatic rings, providing a basis for understanding the molecular structure of the compound (Suchetan et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds offer insights into their reactivity and interaction with other chemicals. For instance, benzylpiperazine derivatives and fluorobenzyl analogues exhibit specific chemical behaviors that are pivotal in understanding the chemical reactions and properties of "N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" (Ohtaka et al., 1989); (Garg et al., 2007).
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-7-5-12(6-8-17)14(18)16-10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRVXGXTSFBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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